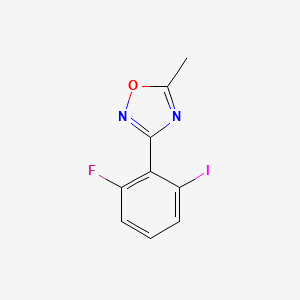

3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

CAS No. |

925215-03-8 |

|---|---|

Molecular Formula |

C9H6FIN2O |

Molecular Weight |

304.06 g/mol |

IUPAC Name |

3-(2-fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H6FIN2O/c1-5-12-9(13-14-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3 |

InChI Key |

VRLPQPOLPAVABP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2=C(C=CC=C2I)F |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and classical approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method was first described by Tiemann and Krüger and has since been optimized with various catalysts and reaction conditions to improve yields and selectivity.

- Amidoximes react with acyl chlorides or activated esters in the presence of catalysts like tetrabutylammonium fluoride (TBAF) or pyridine to form the oxadiazole ring.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), and others are commonly used to activate carboxylic acids for amidoxime cyclization.

- Reaction conditions vary from room temperature to reflux, with reaction times ranging from a few hours to overnight.

- Yields can vary widely (11–90%) depending on substrate structure and reaction conditions, with purification sometimes challenging due to by-products.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative but less common method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form 1,2,4-oxadiazoles. This approach is often limited by the low reactivity of nitriles and side reactions such as dimerization of nitrile oxides.

One-Pot and Green Chemistry Approaches

Recent developments focus on one-pot syntheses and environmentally friendly methods to streamline preparation and reduce hazardous reagents.

- One-pot procedures combining amidoxime formation and cyclization in a single vessel have been reported, often using superbases like sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.

- Microwave irradiation, ultrasound-assisted reactions, and visible-light photoredox catalysis have been employed to enhance reaction rates and yields.

- Green catalysts such as cesium tungsto phosphoric acid salts and aqueous media have been used to promote oxadiazole formation with shorter reaction times and better environmental profiles.

Specific Preparation Methods for 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole

While direct literature on this exact compound is limited, the synthesis can be inferred and adapted from closely related 1,2,4-oxadiazole derivatives bearing halogenated aromatic substituents.

Synthesis via Amidoxime and Activated Ester Cyclization

A plausible route involves the following steps:

Preparation of Amidoxime: The amidoxime precursor corresponding to 5-methyl-1,2,4-oxadiazole is prepared from the appropriate nitrile or amide by reaction with hydroxylamine.

Preparation of 2-Fluoro-6-iodobenzoic Acid Derivative: The aromatic acid or ester bearing the 2-fluoro-6-iodo substitution is synthesized or commercially obtained.

Cyclization Reaction: The amidoxime is reacted with the activated ester or acid chloride derivative of 2-fluoro-6-iodobenzoic acid in the presence of a base such as sodium tert-butoxide or cesium carbonate in a polar aprotic solvent like DMSO or tetrahydrofuran (THF).

Reaction Conditions: The mixture is stirred at room temperature or mildly elevated temperatures (25–80 °C) for 12–24 hours to afford the desired oxadiazole ring closure.

Purification: The product is isolated by filtration after acidification, washed, and purified by column chromatography if necessary.

One-Pot Synthesis and Functionalization Protocol

A more streamlined approach involves a one-pot, two-stage reaction:

Stage 1: Reaction of the amidoxime with an ester or acid derivative of 2-fluoro-6-iodobenzoic acid at elevated temperature (e.g., 80 °C) in a suitable solvent such as 1,4-dioxane.

Stage 2: Subsequent functionalization or amination can be carried out in the same vessel by adding copper catalysts (e.g., copper(I) iodide), bases (cesium carbonate), and ligands (1,10-phenanthroline) to promote further substitution or coupling reactions on the aromatic ring.

Reaction times are typically 3 hours for oxadiazole formation and up to 17 hours for functionalization steps.

This approach has been demonstrated for similar halogenated oxadiazole derivatives and can be adapted for the 3-(2-fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole.

Base-Mediated Cyclization in Superbase Media

Baykov et al. reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using sodium hydroxide in DMSO as a superbase medium:

Amidoximes and methyl or ethyl esters of carboxylic acids are stirred at room temperature in NaOH/DMSO for 4–24 hours.

This method allows mild conditions and simple purification but may require optimization for halogenated aromatic substrates to maximize yield.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride, TBAF or pyridine catalyst | Simple, classical method | Harsh conditions, side products | Moderate (30–70%) |

| Amidoxime + Activated Ester | Amidoxime, esters activated by EDC, DCC, CDI, etc. | Mild conditions, versatile | Purification challenges | 11–90% |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile, Pt(IV) catalyst | Mild conditions with catalyst | Expensive catalyst, low yields | Variable, often low |

| One-Pot NaOH/DMSO Superbase | Amidoxime + methyl/ethyl ester, NaOH/DMSO, RT | Green, mild, simple purification | Long reaction times, moderate yield | 11–90% |

| One-Pot Synthesis-Functionalization | Amidoxime + ester + CuI, Cs2CO3, 1,10-phenanthroline, 80–120 °C | Streamlined, allows functionalization | Longer reaction times, complex setup | Up to quantitative |

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could yield biaryl compounds.

Scientific Research Applications

3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects and Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Halogen Influence : The iodine atom in the target compound provides a heavy atom effect, which is advantageous in X-ray crystallography or radioimaging, whereas bromine/thienyl derivatives (e.g., CAS 180530-13-6) are more suited for synthetic modifications like cross-coupling reactions .

- Electronic Effects : Fluorine atoms (electron-withdrawing) and methyl groups (electron-donating) modulate the electron density of the oxadiazole ring, affecting reactivity and binding interactions .

Biological Activity

The compound 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole (CAS Number: 925215-03-8) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FIN₂O |

| Molecular Weight | 304.06 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 2.7887 |

Structure

The structure of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole features a unique arrangement that contributes to its biological activity. The presence of halogen atoms (fluorine and iodine) in the phenyl ring is particularly significant for its interaction with biological targets.

Anticancer Properties

Research has shown that derivatives of oxadiazoles exhibit notable anticancer properties. In vitro studies have demonstrated that compounds similar to 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole can induce apoptosis in various cancer cell lines. For instance, a study indicated that certain oxadiazole derivatives have IC₅₀ values ranging from sub-micromolar to micromolar concentrations against leukemia and breast cancer cell lines like MCF-7 and U-937 .

Case Study: Cytotoxic Activity

A comparative analysis revealed that some oxadiazole derivatives exhibited greater cytotoxicity than established chemotherapeutic agents such as doxorubicin. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

This suggests that modifications in the oxadiazole structure can enhance biological activity against cancer cells.

The mechanism by which 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects appears to involve the induction of apoptosis through the activation of p53 and caspase pathways. Western blot analyses have shown increased levels of p53 protein and cleavage of caspase-3 in treated cancer cells, indicating a pathway leading to programmed cell death .

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. The ability to inhibit certain enzymes involved in inflammatory pathways has been reported, although specific data on this compound remains limited.

Synthesis Methods

Synthesis of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining appropriate hydrazones with carboxylic acids or their derivatives.

- Cyclization : Formation of the oxadiazole ring through cyclization reactions involving hydrazones and isocyanates.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, describes the formation of oxadiazoles through nitroso-intermediate reactions, suggesting that nitrosation-cyclization pathways may be applicable. Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of amidoxime to iodophenyl precursor), reaction temperature (80–100°C), and solvent polarity (e.g., DMF or acetonitrile). Catalytic acid (e.g., p-toluenesulfonic acid) can accelerate cyclization .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Compare and NMR shifts with analogous oxadiazoles (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole in shows aromatic protons at δ 7.4–8.1 ppm and methyl groups at δ 2.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 359.0 for CHFINO).

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for fluorophenyl oxadiazoles in .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology :

- Solubility : Test in DMSO (>50 mg/mL) for biological assays or THF for synthetic applications. Analogous compounds ( ) show limited aqueous solubility, necessitating co-solvents like PEG-400.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Fluorinated oxadiazoles ( ) are generally stable under inert atmospheres but may degrade via hydrolysis of the oxadiazole ring in acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 2-fluoro-6-iodophenyl substituent on the oxadiazole core?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:

- Electron-withdrawing effects : The iodine and fluorine substituents increase electrophilicity at the oxadiazole ring, impacting reactivity in cross-coupling reactions.

- HOMO-LUMO gaps : Compare with non-halogenated analogs (e.g., 5-methyl-1,2,4-oxadiazole) to assess electronic tuning for catalytic or pharmacological applications. Reference computational frameworks from , which correlates substituent effects with luminescent properties .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Case Study : Discrepancies in NMR chemical shifts may arise from trace solvents or residual catalysts.

- Resolution :

- Repetitive recrystallization : Use ethanol/water mixtures to remove impurities.

- Advanced chromatography : Employ preparative HPLC with a C18 column (acetonitrile/water gradient).

- Cross-validation : Compare with literature data for structurally similar compounds (e.g., 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole in ) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

- Methodology :

- Enzyme assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Structure-activity relationship (SAR) : Modify the iodophenyl group to assess halogen bonding’s role in target binding, as seen in for chlorophenyl isoxazole derivatives.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.